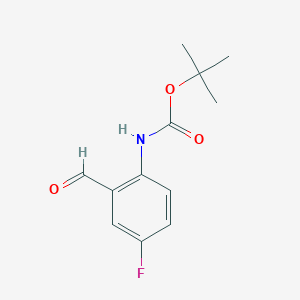

tert-Butyl (4-fluoro-2-formylphenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-fluoro-2-formylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTNPYAOWNCJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469935 | |

| Record name | tert-Butyl (4-fluoro-2-formylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844891-31-2 | |

| Record name | Carbamic acid, (4-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-fluoro-2-formylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Strategic Cornerstone in Modern Drug Discovery: A Technical Guide to tert-Butyl (4-fluoro-2-formylphenyl)carbamate (CAS No. 844891-31-2)

Introduction: Unveiling a Pivotal Building Block

In the intricate landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, tert-butyl (4-fluoro-2-formylphenyl)carbamate, identified by its CAS number 844891-31-2 , has emerged as a critical intermediate, particularly in the synthesis of targeted cancer therapies.[1][2] This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its strategic application in the synthesis of complex, biologically active molecules. For researchers and scientists in the pharmaceutical industry, a comprehensive understanding of this reagent is essential for the efficient design and execution of innovative drug discovery programs.

This compound's significance lies in its unique trifunctional architecture: a Boc-protected amine, a reactive formyl group, and a strategically placed fluorine atom on a phenyl ring. This arrangement offers a versatile platform for a variety of chemical transformations, enabling the construction of elaborate molecular frameworks. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the aniline nitrogen, ensuring its inertness during initial synthetic steps while allowing for its timely deprotection to participate in subsequent reactions. The aldehyde functionality serves as a key electrophilic center, primed for reactions such as reductive aminations and condensations to introduce further molecular diversity. Finally, the fluorine substituent can enhance the metabolic stability and binding affinity of the final drug molecule, a common strategy in modern drug design.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective and safe utilization in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 844891-31-2 | |

| Molecular Formula | C₁₂H₁₄FNO₃ | |

| Molecular Weight | 239.24 g/mol | |

| Appearance | Off-white solid | Generic supplier data |

| Storage | Room temperature | |

| SMILES | O=C(OC(C)(C)C)NC1=CC=C(F)C=C1C=O |

Safety and Handling:

As with any chemical reagent, proper safety precautions are essential when handling this compound. While specific toxicity data for this compound is not extensively published, it is prudent to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Strategic Synthesis: A Protocol for Preparation

The synthesis of this compound is a critical process for its utilization in drug discovery. A common and logical synthetic route begins with the commercially available 2-amino-5-fluorobenzaldehyde. The protection of the amino group as a tert-butyl carbamate is a key transformation.

Experimental Protocol: Boc Protection of 2-Amino-5-fluorobenzaldehyde

This protocol describes a representative method for the synthesis of this compound. The causality behind this choice of reaction is the well-established reliability and high yield of the Boc-protection of anilines using di-tert-butyl dicarbonate (Boc₂O). The use of a mild base like triethylamine (TEA) is crucial to neutralize the acid generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the starting material and the product.

Materials:

-

2-Amino-5-fluorobenzaldehyde

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-fluorobenzaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add triethylamine (TEA) (1.2 equivalents). Subsequently, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as an off-white solid.

Self-Validating System: The success of this protocol can be validated at several stages. The disappearance of the starting aniline on TLC is a primary indicator of reaction completion. The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra would show the characteristic peaks for the tert-butyl group (a singlet around 1.5 ppm in ¹H NMR), the aromatic protons, the formyl proton (a singlet around 10 ppm), and the carbamate NH (a broad singlet).

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex drug molecules. It is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3] One of the most notable examples is its role in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[4][5][6]

The strategic importance of this intermediate is its ability to participate in the construction of the core aniline-pyrimidine scaffold found in many kinase inhibitors. The formyl group provides a handle for the construction of the pyrimidine ring, while the Boc-protected amine is positioned for subsequent coupling reactions.

Illustrative Workflow: Synthesis of a Pyrimidine Core

The following workflow illustrates the pivotal role of this compound in the synthesis of a key pyrimidine intermediate, a common core in many kinase inhibitors.

Caption: Synthetic workflow from the carbamate to a kinase inhibitor.

Experimental Protocol: Condensation with a Guanidine Derivative

This protocol outlines a representative condensation reaction to form a pyrimidine ring, a crucial step in the synthesis of many kinase inhibitors. The rationale for this reaction is the well-established Biginelli-type condensation of an aldehyde with a guanidine derivative to form a dihydropyrimidinone, which can then be oxidized to the corresponding pyrimidine.

Materials:

-

This compound

-

A suitable guanidine derivative (e.g., N-(4-methoxy-2-nitrophenyl)guanidine)

-

Isopropanol or another suitable high-boiling solvent

-

Catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 equivalent), the guanidine derivative (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in isopropanol.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired pyrimidine intermediate.

Expertise & Causality: The choice of a guanidine derivative is critical and is dictated by the desired substitution pattern on the final pyrimidine ring. The acid catalyst is essential to activate the formyl group towards nucleophilic attack by the guanidine. The subsequent deprotection of the Boc group, typically under acidic conditions (e.g., with trifluoroacetic acid in DCM), unmasks the aniline nitrogen, which is then available for further functionalization, such as a crucial nucleophilic aromatic substitution (SNAᵣ) reaction to complete the synthesis of the target kinase inhibitor.

Conclusion: A Versatile and Indispensable Tool

This compound (CAS No. 844891-31-2) stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a protected amine, a reactive aldehyde, and a fluorine substituent makes it an invaluable building block for the synthesis of complex and high-value pharmaceutical compounds. For researchers engaged in the development of novel therapeutics, particularly in the field of oncology, a deep understanding of the properties, synthesis, and reactivity of this intermediate is not merely advantageous, but essential for accelerating the path from concept to clinic. The protocols and insights provided in this guide are intended to empower scientists to leverage the full potential of this versatile chemical tool in their pursuit of the next generation of life-saving medicines.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. This compound. [Link]

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

-

ResearchGate. Synthesis of Certain Fluoro Containing Pyrimidine Derivatives. [Link]

- Google Patents. Improved process for preparing osimertinib or a salt thereof.

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

ResearchGate. Synthetic Strategies in the Preparation of Osimertinib. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

- 1. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

- 2. 844891-31-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US9248140B2 - Chemical compounds - Google Patents [patents.google.com]

tert-Butyl (4-fluoro-2-formylphenyl)carbamate molecular weight

An In-depth Technical Guide: tert-Butyl (4-fluoro-2-formylphenyl)carbamate

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and chemical synthesis. The document details its fundamental physicochemical properties, including its precise molecular weight, and offers expert insights into its synthesis, characterization, and strategic applications. With a molecular formula of C₁₂H₁₄FNO₃ and a molecular weight of 239.24 g/mol , this compound serves as a versatile building block in medicinal chemistry.[1][2] Its structure incorporates three critical functional groups: a formyl (aldehyde) moiety for subsequent molecular elaboration, a fluorine atom to enhance pharmacological properties, and a tert-butoxycarbonyl (Boc) protecting group for controlled reaction sequencing. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical methodologies for its use.

Introduction: A Multifunctional Synthetic Intermediate

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecules is paramount. Intermediates that offer multiple points for chemical modification are invaluable. This compound (CAS No: 844891-31-2) is a prime example of such a scaffold.[2] Its utility stems from the orthogonal reactivity of its functional groups.

-

The Formyl Group (-CHO): As a reactive aldehyde, this group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through reactions like reductive amination, Wittig reactions, and various condensations. This allows for the direct installation of diverse side chains and the construction of heterocyclic systems.

-

The Fluorine Atom (-F): The strategic placement of a fluorine atom on the phenyl ring is a common tactic in medicinal chemistry. Fluorine can modulate a molecule's lipophilicity, metabolic stability (by blocking sites of oxidative metabolism), and binding affinity to target proteins through favorable electrostatic interactions.

-

The Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl group is one of the most widely used protecting groups for amines due to its stability in a broad range of reaction conditions and its facile, clean removal under mild acidic conditions.[3] This feature ensures that the amine's nucleophilicity is masked until its desired participation in a later synthetic step.

This combination makes the title compound a valuable precursor for creating novel compounds, particularly in the development of anti-inflammatory or antimicrobial drugs and enzyme inhibitors.[1]

Physicochemical and Handling Properties

A clear understanding of a compound's properties is essential for its effective use and storage. The key characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 239.24 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₄FNO₃ | [1][2] |

| CAS Number | 844891-31-2 | [2] |

| Appearance | Typically an off-white to white solid | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synthesis and Characterization

While commercially available, understanding the synthesis of this compound provides context for its purity and potential side products. The most direct and common approach is the protection of the corresponding amine.

General Synthetic Workflow

The synthesis involves the reaction of 2-amino-5-fluorobenzaldehyde with di-tert-butyl dicarbonate, commonly known as (Boc)₂O, in the presence of a suitable base. This reaction is a standard N-acylation that proceeds efficiently to form the stable carbamate.

Caption: General workflow for the synthesis of the title compound.

Exemplary Experimental Protocol

This protocol describes a self-validating system, including reaction, workup, and purification stages to ensure high purity of the final product.

-

Reaction Setup: To a solution of 2-amino-5-fluorobenzaldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.5 M), add triethylamine (1.2 eq.). Stir the solution under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in anhydrous THF. Add this solution dropwise to the stirred amine solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Aqueous Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

-

Final Product Handling: Dry the purified product under high vacuum to remove residual solvents. Store under an inert atmosphere at 2-8°C.[2]

Structural Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques:

-

¹H NMR: The spectrum should show characteristic peaks for the tert-butyl group (a singlet at ~1.5 ppm integrating to 9H), aromatic protons (with splitting patterns consistent with the substitution), the aldehyde proton (a singlet at ~9.8 ppm), and the N-H proton of the carbamate (a broad singlet).

-

Mass Spectrometry (MS): ESI-MS analysis should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 239.24.

-

High-Performance Liquid Chromatography (HPLC): Used to confirm the purity of the final compound, ideally showing a single major peak.

Core Applications in Drug Development

The true value of this compound lies in its application as a versatile scaffold for building more complex drug candidates.

Elaboration of the Formyl Group

The aldehyde functionality is a gateway to a vast array of chemical transformations, allowing for the systematic exploration of chemical space around the core structure.

Caption: Major synthetic routes starting from the title compound.

-

Reductive Amination: This is one of the most powerful methods for forming secondary and tertiary amines. Reacting the aldehyde with a primary or secondary amine followed by a mild reducing agent (e.g., sodium triacetoxyborohydride) directly couples a new amine-containing fragment to the scaffold.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a means to introduce vinyl or substituted vinyl groups, which can act as linkers or pharmacophoric elements.

-

Condensation Reactions: The aldehyde readily condenses with hydrazines, hydroxylamines, and related compounds to form hydrazones and oximes, which are common structural motifs in bioactive molecules and can serve as precursors to various heterocycles.

Strategic Deprotection

After the desired modifications have been made using the aldehyde handle, the Boc group can be selectively removed. Treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) efficiently cleaves the carbamate to reveal the free aniline. This newly liberated amine can then undergo a second set of reactions (e.g., acylation, sulfonylation, or further coupling reactions), demonstrating the compound's utility in multi-step, divergent syntheses.

Conclusion

This compound is more than a simple chemical; it is a strategically designed synthetic tool. Its molecular weight of 239.24 g/mol and its unique combination of reactive and protected functional groups provide chemists with a reliable and versatile platform for the synthesis of complex molecular architectures.[1][2] Its established use as an intermediate in the development of enzyme inhibitors and other potential therapeutics underscores its importance for professionals in the fields of medicinal chemistry and drug discovery.[1]

References

-

This compound. MySkinRecipes. [Link]

-

Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

Tert-butyl 2-fluoro-4-hydroxybenzylcarbamate. PubChem, National Center for Biotechnology Information. [Link]

-

Tert-butyl n-(3,4-difluoro-2-formylphenyl)carbamate (C12H13F2NO3). PubChemLite. [Link]

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Center for Biotechnology Information. [Link]

Sources

tert-Butyl (4-fluoro-2-formylphenyl)carbamate physical properties

An In-Depth Technical Guide to tert-Butyl (4-fluoro-2-formylphenyl)carbamate for Advanced Research

Abstract: This document provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry and drug discovery. We will explore its core physical and chemical properties, provide a representative synthetic protocol with detailed scientific justification, discuss analytical characterization techniques, and outline its primary applications and reaction potential. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional aromatic compound. It incorporates a formyl group (an aldehyde) and a tert-butoxycarbonyl (Boc) protected amine on a fluorinated benzene ring. This specific arrangement of functional groups makes it a highly valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical agents.[1][2] The fluorine atom can enhance metabolic stability or modify binding interactions, the aldehyde serves as a versatile handle for chain extension or heterocycle formation, and the Boc-protected amine allows for controlled deprotection and subsequent derivatization.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 844891-31-2 | [2][3] |

| Molecular Formula | C₁₂H₁₄FNO₃ | [2][3] |

| Molecular Weight | 239.24 g/mol | [2][3] |

| SMILES | O=C(OC(C)(C)C)NC1=CC=C(F)C=C1C=O | [3] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Appearance | White to off-white solid | Based on typical appearance of similar carbamate compounds.[4] |

| Melting Point | Data not available | Must be determined experimentally. |

| Boiling Point | Data not available | Likely to decompose at high temperatures.[5] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). | Inferred from its chemical structure and general carbamate properties. |

| Storage | Store under an inert atmosphere at 2-8°C. | To prevent oxidation of the aldehyde and degradation.[3][5] |

Molecular Structure and Spectroscopic Characterization

The unique functionality of this molecule gives rise to a predictable spectroscopic signature, which is crucial for reaction monitoring and quality control.

Sources

An In-Depth Technical Guide to tert-Butyl (4-fluoro-2-formylphenyl)carbamate: Synthesis, Characterization, and Application in Pharmaceutical Manufacturing

This guide provides a comprehensive technical overview of tert-butyl (4-fluoro-2-formylphenyl)carbamate, a key chemical intermediate in contemporary pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical structure, a validated synthesis protocol, in-depth characterization data, and its critical role in the production of high-value active pharmaceutical ingredients (APIs).

Introduction: Strategic Importance in Medicinal Chemistry

This compound, bearing the CAS Number 844891-31-2, is a bifunctional aromatic compound of significant interest in medicinal chemistry. Its structure uniquely combines a Boc-protected amine and a formyl group on a fluorinated phenyl ring. This arrangement makes it a versatile building block for the synthesis of complex heterocyclic systems.

The strategic importance of this molecule is underscored by its role as a crucial intermediate in the synthesis of Linagliptin[1][2][3][4][5]. Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type II diabetes. The fluorine substituent on the phenyl ring can enhance metabolic stability and binding affinity of the final drug molecule, a common strategy in modern drug design. The aldehyde functionality serves as a reactive handle for constructing the quinazoline core of Linagliptin, while the Boc-protected amine provides a latent nucleophilic site that can be deprotected under specific conditions for subsequent reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 844891-31-2 | [6] |

| Molecular Formula | C₁₂H₁₄FNO₃ | [2] |

| Molecular Weight | 239.24 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| SMILES | O=C(OC(C)(C)C)NC1=CC=C(F)C=C1C=O | [6] |

Synthesis of this compound

The synthesis of this compound is achieved through the N-protection of the commercially available starting material, 2-amino-5-fluorobenzaldehyde, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and widely used method for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto an amine.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amino group on 2-amino-5-fluorobenzaldehyde attacks one of the electrophilic carbonyl carbons of Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently decomposes into the thermodynamically stable products, carbon dioxide and a tert-butoxide anion. The tert-butoxide then deprotonates the positively charged amine to yield the final N-Boc protected product. The use of a base, such as triethylamine (TEA) or sodium bicarbonate, is common to neutralize the generated acid and drive the reaction to completion[7][8][9][10].

Figure 1: General mechanism for the N-Boc protection of an amine.

Experimental Protocol

This protocol is a robust and scalable method for the synthesis of this compound.

Materials:

-

2-Amino-5-fluorobenzaldehyde

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a stirred solution of 2-amino-5-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask, add triethylamine (TEA, 1.2 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Spectroscopic Characterization

Accurate characterization of the synthesized this compound is essential for quality control and to ensure its suitability for subsequent synthetic steps. The following data represents the expected spectroscopic signature of the compound based on the analysis of its functional groups and data from structurally similar molecules[1][11][12][13].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, the Boc group protons, and the N-H proton.

-

~9.8 ppm (s, 1H): Aldehyde proton (-CHO).

-

~8.0-7.0 ppm (m, 3H): Aromatic protons on the phenyl ring, showing splitting patterns consistent with their substitution and coupling to the fluorine atom.

-

~8.5 ppm (br s, 1H): N-H proton of the carbamate.

-

~1.5 ppm (s, 9H): Protons of the tert-butyl group.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

~190 ppm: Carbonyl carbon of the aldehyde group.

-

~152 ppm: Carbonyl carbon of the carbamate group.

-

~160 ppm (d, J ≈ 250 Hz): Carbon attached to fluorine (C-F).

-

~140-115 ppm: Aromatic carbons, with some showing splitting due to coupling with fluorine.

-

~81 ppm: Quaternary carbon of the tert-butyl group.

-

~28 ppm: Methyl carbons of the tert-butyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule[13][14][15].

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3350 | Medium | N-H Stretch | Carbamate |

| ~2980, 2870 | Medium-Strong | C-H Stretch (aliphatic) | tert-Butyl |

| ~2820, 2720 | Weak | C-H Stretch | Aldehyde |

| ~1710 | Strong | C=O Stretch | Carbamate |

| ~1680 | Strong | C=O Stretch | Aldehyde |

| ~1590, 1530 | Medium | C=C Stretch (aromatic) & N-H Bend | Aromatic & Carbamate |

| ~1250 | Strong | C-O Stretch | Carbamate |

| ~1160 | Strong | C-F Stretch | Fluoroaromatic |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI), the expected molecular ion peaks would be:

-

[M+H]⁺: m/z ≈ 240.1

-

[M+Na]⁺: m/z ≈ 262.1

Application in the Synthesis of Linagliptin

The primary industrial application of this compound is as a key starting material in the multi-step synthesis of Linagliptin[1][2][3][4][5]. The aldehyde group of this intermediate is crucial for the construction of the quinazoline ring system, a core structural motif of Linagliptin.

The general synthetic strategy involves the condensation of this compound with another key intermediate, followed by cyclization to form the quinazoline core. The Boc protecting group is then removed under acidic conditions to reveal the free amine, which is subsequently used in the final steps of the Linagliptin synthesis.

Figure 2: Simplified workflow illustrating the use of the title compound in Linagliptin synthesis.

Conclusion

This compound is a strategically important and versatile intermediate in pharmaceutical synthesis. Its well-defined structure allows for the efficient and controlled construction of complex molecular architectures, as exemplified by its crucial role in the industrial production of the anti-diabetic drug Linagliptin. The synthetic protocol and characterization data provided in this guide serve as a valuable resource for researchers and process chemists working in the field of drug discovery and development. The methodologies described herein are robust and can be adapted for various scales of production, ensuring the reliable and high-purity synthesis of this key building block.

References

-

An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. (n.d.). Self-assembly of amphiphilic polymers in aqueous solution provides unique opportunities for multifunctional drug-delivery. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

INTERMEDIATES AND PROCESSES FOR THE PREPARATION OF LINAGLIPTIN AND ITS SALTS. (2019). European Patent Office. Retrieved from [Link]

- WO2020031040A1 - Process and intermediates for the preparation of boc-linagliptin. (n.d.). Google Patents.

-

Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved from [Link]

-

tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved from [Link]

-

tert-Butyl (4-aminophenyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

-

Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. (2014). PubMed. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Tert-butyl 1-formyl-2-methylpropylcarbamate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. (n.d.). ResearchGate. Retrieved from [Link]

-

Tert-butyl N-(2-formyl-3-methoxyphenyl)carbamate - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. WO2019219620A1 - Intermediates and processes for the preparation of linagliptin and its salts - Google Patents [patents.google.com]

- 3. cbijournal.com [cbijournal.com]

- 4. medkoo.com [medkoo.com]

- 5. WO2020031040A1 - Process and intermediates for the preparation of boc-linagliptin - Google Patents [patents.google.com]

- 6. PubChemLite - Tert-butyl n-(3,4-difluoro-2-formylphenyl)carbamate (C12H13F2NO3) [pubchemlite.lcsb.uni.lu]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. rsc.org [rsc.org]

- 12. Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling and Application of tert-Butyl (4-fluoro-2-formylphenyl)carbamate

Executive Summary

tert-Butyl (4-fluoro-2-formylphenyl)carbamate (CAS No. 844891-31-2) is a key bifunctional building block in modern medicinal chemistry and drug development. Its utility stems from the orthogonal reactivity of its Boc-protected amine and formyl group, enabling multi-step synthetic pathways toward complex molecular targets, particularly enzyme inhibitors and anti-inflammatory agents.[1] However, the very features that make it synthetically valuable—an active aldehyde, a carbamate core, and a fluorinated aromatic ring—also present a distinct set of handling challenges and potential hazards. The toxicological properties of this specific intermediate have not been fully investigated, demanding a risk assessment framework grounded in the known reactivity of its constituent functional groups.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the safety profile and handling protocols for this compound. Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the chemical reasoning behind safety protocols, provides detailed standard operating procedures, and outlines robust emergency response plans. Our objective is to empower scientific teams to utilize this valuable reagent with the highest degree of safety, ensuring both personnel protection and experimental integrity.

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's properties is the foundation of a thorough safety assessment. The structure combines a reactive aldehyde, a stable carbamate protecting group, and a fluorinated phenyl ring.

| Property | Value | Source |

| CAS Number | 844891-31-2 | |

| Molecular Formula | C₁₂H₁₄FNO₃ | |

| Molecular Weight | 239.24 g/mol | [1] |

| Appearance | Solid (form may vary) | Assumed from handling instructions |

| SMILES Code | O=C(OC(C)(C)C)NC1=CC=C(F)C=C1C=O | |

| Recommended Storage | Room temperature; some suppliers recommend 2-8°C under inert atmosphere | [1][3][4] |

Hazard Identification and Risk Assessment: A Mechanistic Perspective

The potential hazards of this compound are best understood by analyzing its functional components. While comprehensive toxicity data for this specific molecule is limited[2], the known toxicology of related chemical classes provides an authoritative basis for a conservative risk assessment.

The Carbamate Core: A Class-Based Toxicological Concern

Carbamates as a chemical class are known for their activity as cholinesterase inhibitors.[5][6] This mechanism involves the carbamylation of the acetylcholinesterase (AChE) enzyme, leading to an accumulation of the neurotransmitter acetylcholine.[5] While the inhibition by carbamates is typically reversible, unlike the action of organophosphates, acute toxic exposure can still present significant health risks.[5]

Causality: Although this compound is a synthetic intermediate and not designed as a pesticide, its core carbamate structure warrants the assumption of potential cholinesterase-inhibiting activity until proven otherwise. This "guilty until proven innocent" approach is a cornerstone of laboratory safety. Therefore, exposure routes, particularly ingestion, must be strictly avoided. One supplier has classified the compound as H301: Toxic if swallowed .

The Aldehyde Moiety: Irritation and Reactivity

Aromatic aldehydes are well-documented irritants. The electrophilic nature of the aldehyde carbon makes it reactive toward biological nucleophiles, such as amino acid residues in skin and eye proteins.

Causality: This reactivity is the basis for the GHS classifications H315: Causes skin irritation and H319: Causes serious eye irritation . Prolonged or repeated dermal contact can lead to sensitization. Inhalation of dusts can also cause respiratory tract irritation.

The Fluorinated Aromatic System: Thermal Decomposition Risks

Under ambient conditions, the fluorophenyl group is stable. However, during a fire or uncontrolled thermal decomposition, this moiety can break down.

Causality: Thermal decomposition can liberate hazardous and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[2][7] The presence of fluorine necessitates special consideration during fire-fighting activities.

Summary of GHS Classifications

| Hazard Statement | GHS Code | Classification | Source |

| Toxic if swallowed | H301 | Acute Toxicity (Oral), Category 3 | |

| Causes skin irritation | H315 | Skin Corrosion/Irritation, Category 2 | |

| Causes serious eye irritation | H319 | Serious Eye Damage/Eye Irritation, Category 2A |

Standard Operating Protocol (SOP) for Safe Handling

A self-validating safety protocol relies on a multi-layered approach that combines engineering controls, personal protective equipment, and meticulous procedural steps.

Engineering Controls

-

Ventilation: All manipulations of the solid compound or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dusts or vapors.

-

Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the workstation.[7]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[2][7]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use and replace them immediately if contaminated.

-

Body Protection: A full-length laboratory coat must be worn and buttoned. Wear appropriate clothing to prevent skin exposure.

Detailed Experimental Workflow

The following diagram and protocol outline the critical safety checkpoints from material receipt to waste disposal.

Caption: General laboratory workflow for handling this compound.

Step-by-Step Methodology:

-

Pre-use Inspection: Before opening, visually inspect the container for any damage.

-

Dispensing: Gently tap the container to settle the solid material before opening the cap to avoid creating airborne dust. Use a spatula to carefully transfer the required amount to a tared, sealed container. Avoid pouring the dry powder.

-

Solubilization: Add solvent to the solid in the reaction vessel slowly to avoid splashing.

-

Reaction Monitoring: Use appropriate shielding and monitoring for any exothermic reactions.

-

Post-Reaction: All workup and purification procedures (e.g., extraction, chromatography) must be performed within the fume hood.

-

Decontamination: Clean all glassware and surfaces that have come into contact with the material thoroughly.

Emergency Response and First Aid

Rapid and correct response to an exposure or spill is critical.

Caption: Decision tree for emergency response procedures.

-

Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7]

-

Skin Contact: Wash the affected area immediately and thoroughly with soap and water. Remove all contaminated clothing. If irritation persists, seek medical advice.[2]

-

Ingestion: This is a medical emergency. Immediately call a poison control center or physician. Rinse mouth with water.[7] Do not induce vomiting.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[2][7]

-

Spill: Evacuate non-essential personnel. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[2] Do not allow the material to enter drains or waterways.

Storage, Incompatibility, and Disposal

Storage

To ensure chemical stability and safety, store the compound in a tightly closed container in a dry, well-ventilated area. While some sources permit room temperature storage[1], refrigeration (2-8°C) is advisable for long-term storage to minimize degradation.[4]

Incompatibility

Keep away from strong oxidizing agents and strong bases, as these can initiate vigorous or uncontrolled reactions.[2][7]

Disposal

Dispose of this material and its container as hazardous waste. All disposal practices must be in compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in general waste.[2]

Conclusion

This compound is an indispensable tool for the modern synthetic chemist. However, its potential for toxicity if ingested, its irritant properties, and the general risks associated with the carbamate class demand a rigorous and informed approach to safety. The lack of comprehensive toxicological data necessitates that researchers treat this compound with a high degree of caution. By implementing the engineering controls, PPE, and detailed handling protocols outlined in this guide, research and development professionals can mitigate the risks, ensuring a safe laboratory environment while advancing their scientific objectives.

References

-

This compound - MySkinRecipes. [Link]

-

tert-Butyl 2-fluoro-4-hydroxybenzylcarbamate | C12H16FNO3 | PubChem. [Link]

-

Toxicity and effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) on hepatic cytochrome P450 in F344 rats - PubMed. [Link]

-

Carbamate Toxicity - StatPearls - NCBI Bookshelf. [Link]

-

Terbucarb | C17H27NO2 | PubChem - NIH. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. fishersci.com [fishersci.com]

- 3. 780821-17-2|tert-Butyl (4-formylphenyl)(methyl)carbamate|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Terbucarb | C17H27NO2 | CID 15967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of tert-Butyl (4-fluoro-2-formylphenyl)carbamate in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of tert-Butyl (4-fluoro-2-formylphenyl)carbamate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as a comprehensive resource for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility behavior. The principle of "like dissolves like" is a fundamental concept in chemistry, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2]

Molecular Structure:

Figure 1: Chemical structure of this compound.[3]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄FNO₃ | [4][5] |

| Molecular Weight | 239.24 g/mol | [4][5] |

| Appearance | Expected to be a solid at room temperature. | [4] |

| Storage | Inert atmosphere, 2-8°C | [5] |

The structure of this compound reveals several functional groups that dictate its solubility:

-

Aromatic Ring: The benzene ring is inherently nonpolar.

-

Formyl Group (-CHO): The aldehyde group is polar due to the electronegativity of the oxygen atom, allowing for dipole-dipole interactions.[6][7][8][9][10]

-

Carbamate Group (-NHCOO-): This group is polar and capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (from the carbonyl and ester oxygens).[11][12]

-

Tert-Butyl Group (-C(CH₃)₃): This bulky alkyl group is nonpolar and contributes to steric hindrance.

-

Fluorine Atom (-F): While highly electronegative, the effect of a single fluorine atom on solubility can be complex, sometimes increasing solubility in polar solvents and other times enhancing lipophilicity.[13][14][15][16]

Based on this structure, a nuanced solubility profile is anticipated. The presence of both polar (formyl, carbamate) and nonpolar (aromatic ring, tert-butyl group) moieties suggests that the compound will exhibit moderate solubility in a range of solvents, with optimal solubility likely in solvents of intermediate polarity.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial guidance and reduce the number of solvents that need to be screened.

Qualitative Prediction Based on Polarity

A qualitative ranking of expected solubility in common organic solvents can be proposed:

-

High Expected Solubility: Solvents of intermediate polarity that can engage in hydrogen bonding and dipole-dipole interactions are likely to be effective. Examples include:

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Acetone

-

Dichloromethane (DCM)

-

-

Moderate Expected Solubility: Polar protic solvents, such as short-chain alcohols, may be reasonably effective, although the nonpolar regions of the molecule might limit high solubility. Examples include:

-

Methanol

-

Ethanol

-

-

Low Expected Solubility: Highly nonpolar solvents are unlikely to be effective due to their inability to interact favorably with the polar functional groups of the molecule. Examples include:

-

Hexane

-

Toluene

-

-

Variable Solubility: Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often powerful solvents for a wide range of organic compounds and are expected to dissolve this compound effectively.

Hansen Solubility Parameters (HSP)

A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP).[17][18] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[19] To apply this, one would first need to determine the HSP values for this compound, which can be estimated using group contribution methods or software.[20][21] Then, by comparing these values to the known HSP of various solvents, a solubility sphere can be constructed to identify suitable solvents.

Figure 2: A logical workflow for the theoretical prediction of solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[22][23] This technique involves agitating an excess of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached.[24][25][26]

Rationale for Method Selection

The shake-flask method is chosen for its ability to determine the thermodynamic solubility, which is the true equilibrium solubility of the compound.[23] This is a critical parameter for understanding the intrinsic properties of the drug substance and for developing robust processes.

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. An amount that is visibly in excess after equilibration is sufficient.

-

Accurately pipette a known volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that equilibrium has been achieved.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the bulk of the undissolved solid to settle.

-

To ensure complete removal of undissolved solids, which is critical for accurate results, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes).

-

Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method for the quantification of the compound (see section 3.3).

-

Inject the standard solutions to generate a calibration curve.

-

Dilute the filtered saturated solutions as necessary to fall within the linear range of the calibration curve.

-

Inject the diluted saturated solutions into the HPLC system.

-

Determine the concentration of the compound in the saturated solutions using the calibration curve.[27]

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or g/L.

-

If the molecular weight is known, the solubility can also be expressed in molarity (mol/L).

-

Figure 3: A step-by-step workflow for the shake-flask solubility determination method.

HPLC Method Development for Quantification

A robust and validated HPLC method is crucial for accurate solubility determination.[28][29][30]

Starting Point for Method Development:

-

Column: A C18 reversed-phase column is a good starting point for a molecule of this polarity.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended.[31] The knowledge of the compound's solubility will aid in selecting a suitable solvent for the mobile phase.[29]

-

Detection: The aromatic ring and carbonyl group suggest that UV detection will be suitable. An initial wavelength scan should be performed to determine the wavelength of maximum absorbance (λmax).

-

Flow Rate: A typical flow rate of 1.0 mL/min can be used.

-

Injection Volume: A standard injection volume of 10 µL is a reasonable starting point.

Validation Parameters:

The developed HPLC method should be validated for linearity, accuracy, and precision to ensure reliable results.

Safety and Handling Precautions

Working with organic solvents and chemical compounds requires strict adherence to safety protocols.[32][33]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[34][35]

-

Ventilation: Handle all organic solvents and the solid compound in a well-ventilated fume hood to avoid inhalation of vapors and dust.[34]

-

Material Safety Data Sheet (MSDS): Review the MSDS for this compound and all solvents before starting any experimental work to be aware of specific hazards and handling procedures.[36]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.[34]

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in pharmaceutical research and development. While readily available quantitative data is limited, a combination of theoretical prediction based on its molecular structure and systematic experimental determination using the robust shake-flask method provides a reliable pathway to obtaining this essential information. By understanding the interplay of the compound's functional groups with different solvent properties, researchers can make informed decisions for process optimization and formulation design. This guide provides the foundational knowledge and practical protocols to confidently approach the solubility characterization of this and other novel chemical entities.

References

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

American Chemical Society. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

-

PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?[Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

-

University of California, Davis. (n.d.). Solubility. Chem LibreTexts. [Link]

-

JoVE. (2020, March 26). Video: Solubility - Concept. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]

-

ResearchGate. (2022, February 11). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?[Link]

-

GeeksforGeeks. (2022, March 31). Physical properties of Aldehydes, Ketones and Carboxylic Acids. [Link]

-

ResearchGate. (2025, August 5). Development and validation of a RP-HPLC method for determination of solubility of furosemide. [Link]

-

Wikipedia. (n.d.). Fluorine compounds. [Link]

-

eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. [Link]

-

Solubility of Things. (n.d.). 1-Fluorononane. [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. [Link]

-

Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. [Link]

-

Kinam Park. (n.d.). Hansen Solubility Parameters 2000.pdf. [Link]

-

ResearchGate. (2014, June 16). Can CC(Cellulose Carbamate) be dissolved in any organic solvent?[Link]

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds. YouTube. [Link]

-

Chemistry LibreTexts. (2014, August 20). 10.2: Physical Properties of Aldehydes and Ketones. [Link]

-

ResearchGate. (2025, August 6). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. [Link]

-

Solubility of Things. (n.d.). Carbamic acid. [Link]

-

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Solubility of Things. (n.d.). Carbamate. [Link]

-

California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

-

National Center for Biotechnology Information. (n.d.). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. [Link]

-

ACS Publications. (2021, November 22). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. The Journal of Organic Chemistry. [Link]

-

University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals. Prudent Practices in the Laboratory. [Link]

-

HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

-

Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. [Link]

-

PubChem. (n.d.). Tert-butyl 2-fluoro-4-hydroxybenzylcarbamate. [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tert-butyl 2-fluoro-4-hydroxybenzylcarbamate | C12H16FNO3 | CID 53439114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. 844891-31-2|this compound|BLD Pharm [bldpharm.com]

- 6. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 7. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Fluorine compounds - Wikipedia [en.wikipedia.org]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 18. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 19. paint.org [paint.org]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. kinampark.com [kinampark.com]

- 22. enamine.net [enamine.net]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 24. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 25. downloads.regulations.gov [downloads.regulations.gov]

- 26. bioassaysys.com [bioassaysys.com]

- 27. pharmaguru.co [pharmaguru.co]

- 28. researchgate.net [researchgate.net]

- 29. asianjpr.com [asianjpr.com]

- 30. improvedpharma.com [improvedpharma.com]

- 31. researchgate.net [researchgate.net]

- 32. csub.edu [csub.edu]

- 33. artsci.usu.edu [artsci.usu.edu]

- 34. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 35. solubilityofthings.com [solubilityofthings.com]

- 36. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of tert-Butyl (4-fluoro-2-formylphenyl)carbamate

Executive Summary

This guide provides a comprehensive technical exploration of tert-Butyl (4-fluoro-2-formylphenyl)carbamate, a synthetic organic compound positioned at the intersection of several key motifs in medicinal chemistry. While direct biological data on this specific molecule is not extensively published, its structural features—a fluorinated benzaldehyde core and a Boc-protected amine—provide a strong basis for hypothesizing its potential as a bioactive agent or a pivotal intermediate in drug discovery. We will deconstruct the molecule's chemical logic, draw parallels from structurally analogous compounds, and lay out a detailed roadmap for its experimental validation, from initial screening to mechanism-of-action studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter.

Compound Profile and Strategic Rationale

This compound (CAS 844891-31-2) is a multifunctional aromatic compound.[1] Its structure is characterized by three key functional groups that are highly relevant in modern drug design:

-

Fluorinated Phenyl Ring: The strategic incorporation of a fluorine atom is a well-established strategy in medicinal chemistry. Fluorine's high electronegativity can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability, enhanced binding affinity to target proteins, and modulated lipophilicity for better cell permeability.[2][3][4]

-

Formyl Group (Aldehyde): The aldehyde moiety is a versatile electrophile and a key synthetic handle.[5] It can serve as a crucial point for covalent interaction with nucleophilic residues (like cysteine or lysine) in a protein's active site or act as a hydrogen bond acceptor. Furthermore, it allows for straightforward chemical modification via reactions like reductive amination, enabling the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.[6]

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[7][8] While often viewed as a temporary synthetic feature, its presence imparts steric bulk and can influence conformation and solubility. In a biological context, it can participate in hydrophobic interactions within a binding pocket. Its controlled, acid-labile removal is a cornerstone of synthetic strategies.[9]

The confluence of these features suggests that this molecule could either possess intrinsic biological activity or serve as a high-value scaffold for the synthesis of more complex pharmaceutical agents.[10]

Lessons from Structural Analogs: A Case for Biological Investigation

Direct analogs of this compound provide compelling evidence for its potential bioactivity. For instance, the closely related pyridine-based compound, tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate , has been investigated and shown to possess potential anticancer, anti-inflammatory, and enzyme inhibition properties.[5] The mechanism of action for this analog is believed to involve the interaction of its formyl and fluoro groups with the active sites of target enzymes or receptors.[5] Given that a phenyl ring is a common bioisostere for a pyridine ring, it is a sound scientific hypothesis that our target compound may exhibit a similar biological activity profile.

Caption: Logical relationship between structural features and their predicted impact.

Hypothesized Biological Target: Protein Kinases

Many small molecule kinase inhibitors utilize a heterocyclic or aromatic core that forms key hydrogen bonds with the "hinge" region of the ATP-binding pocket. The ortho-formyl, Boc-protected aminophenyl structure of our compound could potentially mimic such interactions. The aldehyde could act as a hydrogen bond acceptor, while the NH of the carbamate could act as a donor.

A plausible mechanism of action, therefore, is the inhibition of a protein kinase involved in oncogenic signaling, such as a member of the MAP kinase pathway (e.g., MEK, ERK). Inhibition of such a pathway would disrupt downstream signaling cascades responsible for cell proliferation and survival, leading to an anti-cancer effect.

Caption: Hypothesized inhibition of the MAPK signaling pathway.

A Roadmap for Experimental Validation

A phased approach is recommended to systematically evaluate the biological potential of this compound.

Caption: Phased experimental workflow for biological validation.

Phase 1: Initial In Vitro Cytotoxicity Screening

Objective: To determine if the compound exhibits broad cytotoxic or anti-proliferative activity against human cancer cell lines.

Protocol: MTT Assay

-

Cell Plating: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Replace the medium in the cell plates with the compound-containing medium and incubate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 1: Hypothetical MTT Assay Data

| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |

|---|---|---|

| A549 (Lung) | 12.5 | 0.8 |

| MCF-7 (Breast) | 8.2 | 0.5 |

| HCT116 (Colon) | 15.1 | 1.1 |

Phase 2: Target Identification and Validation

Objective: To identify specific protein kinase targets and confirm direct engagement in a cellular context.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

-

Reaction Setup: In a 96-well plate, combine the kinase buffer, a specific recombinant kinase enzyme, a fluorescently-labeled peptide substrate, and the test compound at various concentrations.

-

Initiation: Add ATP to initiate the phosphorylation reaction.

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Termination: Stop the reaction by adding a chelating agent like EDTA.

-

Detection: Measure the amount of phosphorylated substrate, often using fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET). A decrease in signal indicates inhibition.

-

Analysis: Calculate the percentage of inhibition relative to a no-compound control and determine the IC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the test compound or vehicle control.

-

Heating: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

-

Lysis and Centrifugation: Lyse the remaining intact cells and centrifuge to separate soluble proteins from aggregated, denatured proteins.

-

Analysis: Analyze the soluble fraction by Western Blot using an antibody specific to the hypothesized target kinase (e.g., MEK1). A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Phase 3: Mechanism of Action (MoA) Elucidation

Objective: To confirm that target inhibition leads to the expected downstream effects on cellular signaling pathways.

Protocol: Western Blot Analysis

-

Cell Treatment: Treat cells with the compound at concentrations around its IC₅₀ value for various time points (e.g., 2, 6, 24 hours).

-

Lysate Preparation: Harvest and lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the target kinase and its phosphorylated downstream substrate (e.g., anti-MEK1, anti-phospho-ERK1/2). Also, use an antibody for a loading control (e.g., GAPDH or β-actin).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Interpretation: A significant decrease in the level of the phosphorylated downstream protein (e.g., p-ERK) in compound-treated cells compared to vehicle control would confirm the on-target inhibitory effect.

Future Directions: From Hit to Lead

Should this compound demonstrate promising activity and target engagement, the aldehyde group provides an ideal handle for lead optimization. A focused library of derivatives can be synthesized via reductive amination with various primary and secondary amines to explore the SAR of the region of the binding pocket adjacent to the formyl group. The goal would be to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound stands as a molecule of significant potential. While its primary role to date has been as a synthetic intermediate, its structural composition, supported by data from close analogs, strongly suggests the possibility of inherent biological activity, particularly in the realm of enzyme inhibition. The fluorinated benzaldehyde core is a privileged motif in drug discovery. The systematic experimental framework outlined in this guide provides a clear and robust path for academic and industrial researchers to unlock the therapeutic potential of this promising chemical entity.

References